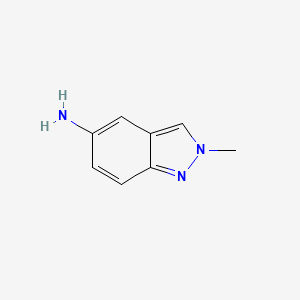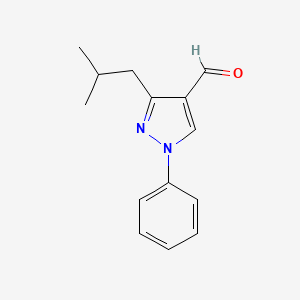![molecular formula C13H12Cl2N2OS B1299846 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine CAS No. 522597-21-3](/img/structure/B1299846.png)
1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including as bradycardic agents, antimicrobial agents, and in the treatment of various diseases such as schistosomiasis .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions including alkylation, acidulation, reduction, diazotization, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine, a related compound, is synthesized from dichloro-nitrobenzene and piperazine through these reactions, with a total yield ranging from 48.2% to 53.3% . The synthesis of other derivatives, such as 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety, involves treating intermediates with N-aryl-2-chloroacetamides and acyl chlorides . Additionally, a one-pot, three-component reaction has been developed to synthesize arylsulfonyl piperazine derivatives under aqueous conditions without the need for a catalyst, ligand, or base .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as 1H-NMR, MS, IR, and elemental analysis. For example, the structure of a novel 1-benzhydryl-piperazine derivative was confirmed by X-ray diffraction, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . These structural analyses are crucial for understanding the conformation and reactivity of the compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions with sulfonyl and acid chlorides to produce novel compounds with potential antimicrobial and antioxidant activities . The reactivity of the piperazine moiety allows for the introduction of different functional groups, which can significantly alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperazine ring. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. The antimicrobial and antioxidant activities of these derivatives are evaluated in vitro, with some compounds showing significant activity against bacterial and fungal strains . The bradycardic and vasorelaxant activities of certain piperazine derivatives have also been assessed, demonstrating their potential as heart-rate-reducing agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine and its derivatives can be synthesized through various methods. For instance, 1-(2,3-dichlorophenyl)piperazine, a similar compound, is synthesized from 2,6-dichloro-nitrobenzene and piperazine through processes like alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006). Another method includes reacting anhydrous piperazine with 2,3-dichloro-bromobenzene through Ullmann reaction (Li Ning-wei, 2006).
Characterization and Structural Analysis : The structures of synthesized compounds, including those with piperazine moieties, are typically confirmed through various spectral and analytical techniques. For example, the structure of 1-(2,3-dichlorophenyl)piperazine is confirmed using IR and 1H-NMR (Quan, 2006). Similarly, the structure of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker was confirmed through various spectroscopic methods (Ahmed E. M. Mekky & S. Sanad, 2020).
Antimicrobial and Antioxidant Activities
Antimicrobial Activities : Derivatives of piperazine have shown promising antimicrobial properties. For instance, terazosin hydrochloride derivatives, including piperazine derivatives, demonstrated antibacterial activity against various bacteria like E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The derivatives showed potent activity compared with the standard drug ciprofloxacin (Anshul Kumar et al., 2021). Similarly, synthesized 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives showed significant antimicrobial activity against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2011).
Antioxidant Activities : The synthesized 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were also evaluated for their antioxidant activities. For instance, certain derivatives demonstrated moderate antioxidant activity compared to the standard drug by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay method (L. Mallesha & K. Mohana, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS/c14-8-1-2-9-10(7-8)19-12(11(9)15)13(18)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHULTVOKHWJTEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)



